

# Methyl 3-Hydroxy-2-Methylpropanoate: A Comprehensive Technical Guide for Advanced Synthesis

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## Compound of Interest

Compound Name:	<i>Methyl 3-hydroxy-2-methylpropanoate</i>
CAS No.:	42998-03-8
Cat. No.:	B3342954

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## Abstract

**Methyl 3-hydroxy-2-methylpropanoate** is a bifunctional organic molecule of significant interest in modern synthetic chemistry. Possessing both a primary alcohol and a methyl ester, this compound, particularly in its chiral forms, serves as a versatile and valuable building block for complex molecular architectures. Its structural motifs are integral to a range of pharmaceuticals, agrochemicals, specialty polymers, and fine chemicals. This guide provides an in-depth exploration of the core chemical properties, spectroscopic profile, synthesis methodologies, and key chemical transformations of **methyl 3-hydroxy-2-methylpropanoate**. Authored for researchers, chemists, and drug development professionals, this document synthesizes field-proven insights with established chemical principles, offering detailed experimental protocols and mechanistic understanding to empower innovation in chemical synthesis.

## Core Chemical and Physical Properties

**Methyl 3-hydroxy-2-methylpropanoate** (racemic CAS 42998-03-8) is a clear, colorless to light yellow liquid.[1] The molecule contains a stereocenter at the C2 position, leading to two enantiomers: (S)-(+)-**methyl 3-hydroxy-2-methylpropanoate** (CAS 80657-57-4) and (R)-(-)-**methyl 3-hydroxy-2-methylpropanoate** (CAS 72657-23-9).[2] These enantiomers are crucial starting materials for asymmetric synthesis, where precise stereochemical control is paramount.[3]

## Physicochemical Data

The physical and chemical properties of the racemic mixture and its individual enantiomers are summarized below. These values are critical for experimental design, dictating choices for reaction conditions, solvent systems, and purification techniques.

Property	Racemic	(S)-(+)-Enantiomer	(R)-(-)-Enantiomer	Reference(s)
IUPAC Name	methyl 3-hydroxy-2-methylpropanoate	methyl (2S)-3-hydroxy-2-methylpropanoate	methyl (2R)-3-hydroxy-2-methylpropanoate	[4]
CAS Number	42998-03-8	80657-57-4	72657-23-9	[2][4]
Molecular Formula	C <sub>5</sub> H <sub>10</sub> O <sub>3</sub>	C <sub>5</sub> H <sub>10</sub> O <sub>3</sub>	C <sub>5</sub> H <sub>10</sub> O <sub>3</sub>	[4]
Molecular Weight	118.13 g/mol	118.13 g/mol	118.13 g/mol	[4]
Appearance	Colorless to light yellow liquid	Colorless to light yellow liquid	Colorless liquid	[1]
Density	~1.07 g/mL at 25 °C	1.071 g/mL at 25 °C	1.066 g/mL at 25 °C	[2]
Boiling Point	74 °C at 10 mmHg	74 °C at 10 mmHg	76-77 °C at 12 mmHg	[2]
Refractive Index (n <sub>20</sub> /D)	~1.425	1.425	1.425	[2]
Optical Rotation	Not Applicable	[α] <sub>D</sub> /19 +26° (c=4 in methanol)	[α] <sub>D</sub> /19 -26° (c=4 in methanol)	[2]
Flash Point	80 °C (176 °F) - closed cup	80 °C (176 °F) - closed cup	80 °C (176 °F) - closed cup	[2]

## Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the identity and purity of **methyl 3-hydroxy-2-methylpropanoate**. The following data are characteristic of the racemic compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural information by probing the chemical environment of each proton and carbon atom. Spectra are typically recorded in deuterated chloroform ( $\text{CDCl}_3$ ) with tetramethylsilane (TMS) as an internal standard.

#### $^1\text{H}$ NMR Data (400 MHz, $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.71	Singlet	3H	-OCH <sub>3</sub> (Ester)
~3.70 - 3.55	Multiplet	2H	CH <sub>2</sub> -OH
~2.70	Multiplet	1H	-CH(CH <sub>3</sub> )-
~2.50	Broad Singlet	1H	-OH
~1.18	Doublet	3H	-CH(CH <sub>3</sub> )-

#### $^{13}\text{C}$ NMR Data (100 MHz, $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
~175.5	C=O (Ester Carbonyl)
~65.8	CH <sub>2</sub> -OH
~51.8	-OCH <sub>3</sub> (Ester)
~44.5	-CH(CH <sub>3</sub> )-
~13.9	-CH(CH <sub>3</sub> )-

## Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of the key functional groups: the hydroxyl group (O-H) and the ester carbonyl group (C=O).

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3600-3200	Strong, Broad	O-H stretch (alcohol)
2980-2880	Medium-Strong	C-H stretch (aliphatic)
~1735	Strong, Sharp	C=O stretch (ester)
1300-1000	Strong	C-O stretch

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) results in characteristic fragmentation patterns useful for confirming the molecular weight and structure.<sup>[5]</sup>

m/z	Proposed Fragment
118	[M] <sup>+</sup> (Molecular Ion)
88	[M - CH <sub>2</sub> O] <sup>+</sup>
87	[M - OCH <sub>3</sub> ] <sup>+</sup>
59	[COOCH <sub>3</sub> ] <sup>+</sup>
57	[CH(CH <sub>3</sub> )CO] <sup>+</sup>
31	[OCH <sub>3</sub> ] <sup>+</sup>

## Synthesis of Methyl 3-Hydroxy-2-Methylpropanoate

The synthesis of this molecule can be approached through methods that yield the racemic mixture or through stereoselective routes that provide access to a single enantiomer. The choice of method is dictated by the desired stereochemistry of the final product.

### Racemic Synthesis via Baylis-Hillman Reaction and Hydrogenation

A reliable and well-documented route to the racemic compound involves a two-step sequence: a Baylis-Hillman reaction to form the carbon skeleton, followed by a standard hydrogenation to

reduce the alkene.[1] This approach utilizes readily available starting materials: methyl acrylate and acetaldehyde.

*Workflow for Racemic Synthesis.*

Experimental Protocol: Racemic Synthesis

- Step 1: Baylis-Hillman Reaction - Synthesis of Methyl 3-hydroxy-2-methylenebutanoate.
  - To a round-bottomed flask equipped with a magnetic stir bar, add methyl acrylate (1.0 mol), acetaldehyde (1.4 mol), and 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.1 mol).[1]
  - Seal the flask and stir the mixture at room temperature for 48-72 hours. The progress can be monitored by TLC or GC-MS.
  - Upon completion, dilute the resulting oil with ethyl acetate and wash with water.
  - Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
  - Purify the crude product by fractional distillation to yield methyl 3-hydroxy-2-methylenebutanoate.[1]
- Step 2: Hydrogenation.
  - Dissolve the purified methyl 3-hydroxy-2-methylenebutanoate (1.0 eq) in methanol or ethyl acetate in a suitable hydrogenation vessel.
  - Add 5-10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).
  - Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (from balloon pressure to 50 psi, depending on the apparatus).
  - Stir the reaction vigorously at room temperature until the uptake of hydrogen ceases.
  - Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

- Concentrate the filtrate under reduced pressure to yield racemic **methyl 3-hydroxy-2-methylpropanoate**, which can be further purified by distillation if necessary.

## Asymmetric Synthesis of (S)-Methyl 3-Hydroxy-2-Methylpropanoate

Access to enantiomerically pure forms is critical for pharmaceutical applications. Asymmetric catalytic hydrogenation of methyl 2-(hydroxymethyl)acrylate provides a direct route to the (S)-enantiomer.[6] This process relies on a chiral rhodium catalyst to control the stereochemical outcome of the hydrogen addition.

### Experimental Protocol: Asymmetric Hydrogenation[6]

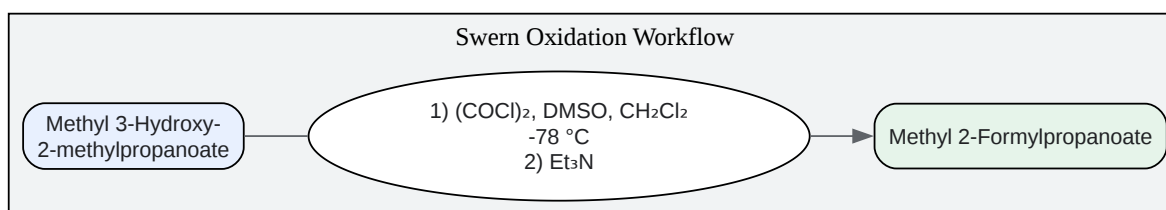
- In an inert atmosphere glovebox, dissolve the chiral rhodium precursor (e.g.,  $[\text{Rh}(\text{COD})\text{L}]\text{BF}_4$ , where *L* is a chiral phosphine ligand) (1 mol%) and the substrate, methyl 2-(hydroxymethyl)acrylate (1.0 eq), in a dry, degassed solvent such as dichloromethane or methanol.
- Transfer the solution to a stainless-steel autoclave.
- Seal the autoclave, remove it from the glovebox, and purge it several times with hydrogen gas.
- Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-50 atm).
- Stir the reaction at a controlled temperature (e.g., room temperature) for 16-24 hours.
- Upon completion, carefully vent the hydrogen pressure.
- Remove the solvent using a rotary evaporator.
- Purify the crude product by silica gel column chromatography to yield (S)-(+)-**methyl 3-hydroxy-2-methylpropanoate**.
- Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.

## Key Chemical Transformations

The bifunctional nature of **methyl 3-hydroxy-2-methylpropanoate** allows for a variety of selective chemical transformations at either the hydroxyl or the ester group.

## Oxidation of the Hydroxyl Group: Swern Oxidation

The primary alcohol can be selectively oxidized to the corresponding aldehyde, methyl 2-formylpropanoate, under mild conditions using the Swern oxidation. This transformation is invaluable as it avoids over-oxidation to the carboxylic acid and proceeds at low temperatures, preserving sensitive functional groups. The causality behind this protocol involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form the reactive electrophilic sulfur species, which is then attacked by the alcohol. Subsequent deprotonation by a hindered base (triethylamine) induces an elimination to form the aldehyde.



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